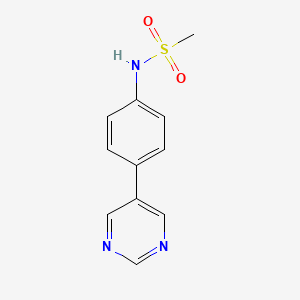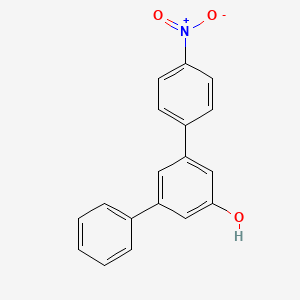
3-(4-Nitrophenyl)-5-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “3-(4-Nitrophenyl)-5-phenylphenol” would depend on its specific structure and the conditions under which the reactions are carried out. For example, nitrophenols can undergo reduction reactions to form aminophenols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include things like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Solvatochromism and Probes for Solvent Mixtures
Research on nitro-substituted phenolates, including compounds similar to 3-(4-Nitrophenyl)-5-phenylphenol, has been explored for their solvatochromic properties. These compounds show a reversal in solvatochromism and have been used as probes in binary solvent mixtures, demonstrating unique UV-visible spectroscopic behavior in response to changes in the polarity of the medium (Nandi et al., 2012).
Corrosion Inhibition
Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound similar in structure to this compound, has been studied for its effectiveness as a corrosion inhibitor for copper alloys in chloride solutions. Its high inhibition performance is attributed to the formation of protective inhibiting deposits that mitigate corrosion (Nam et al., 2016).
Biodegradation and Environmental Decontamination
Ralstonia sp. SJ98, a microorganism capable of utilizing compounds like 3-methyl-4-nitrophenol (structurally related to this compound), has been identified for its role in the biodegradation and environmental decontamination of certain nitrophenol compounds. This research is significant for understanding the microbial breakdown of nitrophenol derivatives (Bhushan et al., 2000).
HPLC Analysis in Biological and Environmental Samples
4-Nitrophenol, closely related to this compound, has been used extensively as a model substrate in studies involving conjugative drug metabolism. The development of HPLC methods for its quantitation aids in understanding its metabolic profile in various samples, including environmental and biological matrices (Almási et al., 2006).
Magnetic Properties and Luminescence in Lanthanide Complexes
Lanthanide complexes using ligands similar to this compound have been studied for their unique magnetic properties and luminescence. These complexes exhibit characteristics like magnetocaloric effects and slow magnetic relaxation, making them significant for research in materials science (Wu et al., 2019).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of biological activity, such as how a drug interacts with a biological target . Without more specific information, it’s difficult to provide a detailed mechanism of action for “3-(4-Nitrophenyl)-5-phenylphenol”.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-nitrophenyl)-5-phenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-18-11-15(13-4-2-1-3-5-13)10-16(12-18)14-6-8-17(9-7-14)19(21)22/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFCPDXEACHHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)
![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)

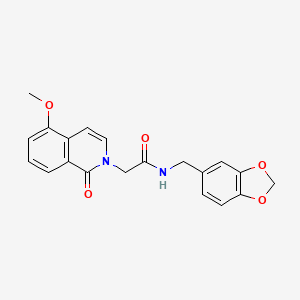
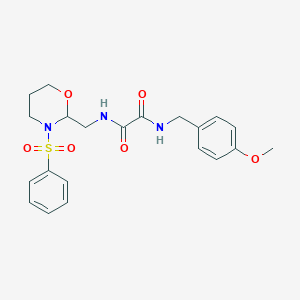
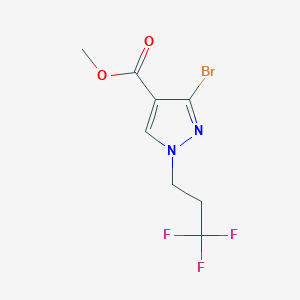
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)
![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)
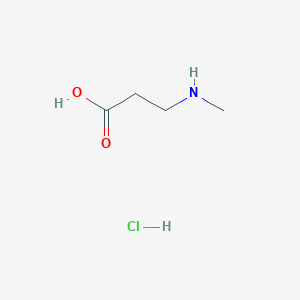
![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)
